2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-
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Overview
Description
2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with an amine group at the 2-position and a 3,4-difluorophenylmethoxy group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- typically involves the nucleophilic substitution of a suitable pyridine derivative with a 3,4-difluorophenylmethoxy group. One common method is the reaction of 2-aminopyridine with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with substituted nucleophiles replacing the fluorine atoms.
Scientific Research Applications
2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinamine, 2-(2,3-difluorophenyl)-
- 4-(2,3-Difluorophenyl)-2-pyridinamine
- 5-(2,3-difluorophenyl)-2-pyridinamine
Uniqueness
2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- is unique due to the specific positioning of the 3,4-difluorophenylmethoxy group, which imparts distinct physical and chemical properties. This unique structure can lead to different biological activities and applications compared to other similar compounds .
Properties
CAS No. |
642084-14-8 |
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Molecular Formula |
C12H10F2N2O |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-[(3,4-difluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10F2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) |
InChI Key |
VORHIABZVXSIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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